Nornicotyrine

CYP2A6 Nicotine Metabolism Enzyme Inhibition

Researchers investigating tobacco alkaloid pharmacology frequently encounter irreproducible results from cross-reactivity of impure or misidentified minor alkaloids. Nornicotyrine resolves this with authenticated identity and verified bioactivity. • CYP2A13 Inhibition: KI = 0.17 µM - class-leading potency for modulating nicotine clearance and NNK activation pathways. • 5-HT2A Antagonism: Competitive antagonist enabling dissection of serotonergic contributions to tobacco dependence. • PK Negative Control: Undetectable in urine after oral dosing; ideal for parent-compound tracking studies. Supplied with full Certificate of Analysis. Intended for R&D use only.

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 494-98-4
Cat. No. B013803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNornicotyrine
CAS494-98-4
Synonyms2-(3-Pyridyl)pyrrole;  3-(1H-Pyrrol-2-yl)pyridine
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=CC=CN2
InChIInChI=1S/C9H8N2/c1-3-8(7-10-5-1)9-4-2-6-11-9/h1-7,11H
InChIKeyCBTWKRLUNDZXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nornicotyrine (CAS 494-98-4): Procurement and Differentiation Guide for Research-Grade Minor Tobacco Alkaloid


Nornicotyrine (β-Nornicotyrine, 3-(1H-Pyrrol-2-yl)pyridine) is a naturally occurring, pyridine-pyrrole minor alkaloid found in Nicotiana tabacum . As a research chemical, it is primarily of interest for its interactions with the central nervous system and metabolic enzymes. It acts as a competitive antagonist at the serotonin 5-HT2A receptor and has been identified as an inhibitor of cytochrome P450 enzymes, including CYP2A6 and CYP2A13 .

Why Nornicotyrine (CAS 494-98-4) Cannot Be Substituted with Other Minor Tobacco Alkaloids


Interchanging nornicotyrine with other minor tobacco alkaloids like nornicotine, anatabine, or myosmine is not scientifically valid due to its distinct molecular structure and unique biochemical activity profile. While many of these alkaloids share a pyridine core, nornicotyrine's aromatic pyrrole ring confers a unique set of interactions with key enzymes and receptors, leading to a differential profile in enzyme inhibition and receptor antagonism [1]. This necessitates the use of authenticated nornicotyrine for accurate and reproducible research outcomes, as highlighted by the quantitative evidence below.

Quantitative Evidence: How Nornicotyrine (CAS 494-98-4) Differs from Structural Analogs


CYP2A6 Inhibition Potency: A Direct Comparison with Nicotine and Other Alkaloids

β-Nicotyrine, the closest structural analog to nornicotyrine, exhibits significantly higher potency as an inhibitor of human CYP2A6 compared to nicotine and several other minor tobacco alkaloids. This is a critical differentiator for studies on nicotine metabolism [1].

CYP2A6 Nicotine Metabolism Enzyme Inhibition Pharmacokinetics

Selective CYP2A13 Inhibition: Differentiating from Inactivation of CYP2A6

β-Nicotyrine demonstrates a unique, divergent mechanism of action against the closely related enzymes CYP2A6 and CYP2A13. It acts as a potent, reversible inhibitor of CYP2A13, while simultaneously serving as a less potent, mechanism-based inactivator of CYP2A6 [1].

CYP2A13 CYP2A6 Enzyme Inactivation Mechanism-Based Inhibition NNK Activation

A Unique Urinary Excretion Profile: Undetectable Unchanged Drug

Unlike several other tobacco alkaloids, β-nornicotyrine is not excreted unchanged in human urine following oral administration, indicating complete metabolic transformation [1].

Pharmacokinetics Metabolism Urinary Excretion Bioavailability

Behavioral Discrimination Profile: Weak Substitution vs. Nornicotine

In a rat drug discrimination paradigm, β-Nicotyrine did not reliably substitute for a nicotine training cue and was itself not a reliable discriminative stimulus, whereas nornicotine fully substituted for nicotine and served as a reliable cue [1].

Drug Discrimination Nicotine Dependence Abuse Liability Behavioral Pharmacology α4β2 nAChR

Key Research Applications for Nornicotyrine (CAS 494-98-4) Based on Proven Differentiation


Studies of Nicotine Pharmacokinetics and Metabolism

Procure nornicotyrine as a critical tool compound to investigate the inhibition of nicotine's primary metabolizing enzyme, CYP2A6, and the extrahepatic CYP2A13. Its class-leading potency for CYP2A13 inhibition (KI = 0.17 µM for β-Nicotyrine) makes it uniquely suited for experiments aiming to modulate nicotine clearance and NNK activation pathways [1].

Investigating the Abuse Liability of ENDS and Tobacco Products

Use nornicotyrine in behavioral pharmacology studies, such as drug discrimination, to probe the non-nicotine components contributing to tobacco dependence. Its failure to substitute for nicotine's discriminative stimulus allows researchers to dissect the specific contribution of minor alkaloids to the overall abuse profile of tobacco or e-cigarette aerosols [1].

Serotonergic System Research

Leverage nornicotyrine as a competitive antagonist of the 5-HT2A receptor in studies of serotonergic signaling pathways related to mood, cognition, and behavior. Its specific activity at this receptor subtype makes it a valuable tool for differentiating 5-HT2A-mediated effects from those of other serotonergic or nicotinic mechanisms [1].

Biomarker and Metabolism Studies

Employ nornicotyrine in pharmacokinetic and metabolism studies where the detection of unchanged parent compound is a key variable. Its unique property of being completely undetectable in urine after oral dosing allows it to serve as a negative control or to study the formation of its downstream metabolites [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nornicotyrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.